Perfluorodecanonitrile

Perfluoroalkyl nitrile Boiling point Chain‑length effect

Perfluorodecanonitrile (nonadecafluorodecanenitrile) is a linear C₁₀ perfluoroalkyl nitrile with formula C₁₀F₁₉N and molecular weight ~495.08 g mol⁻¹. It is a colourless‑to‑light‑yellow liquid at room temperature with a boiling point of 144–160 °C (depending on measurement conditions) and a predicted density of ~1.70 g cm⁻³.

Molecular Formula C10F19N
Molecular Weight 495.08 g/mol
CAS No. 379215-40-4
Cat. No. B1597773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorodecanonitrile
CAS379215-40-4
Molecular FormulaC10F19N
Molecular Weight495.08 g/mol
Structural Identifiers
SMILESC(#N)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10F19N/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29
InChIKeyQXBUHLMUCFBZOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorodecanonitrile (CAS 379215‑40‑4) – Baseline Physicochemical & Sourcing Profile


Perfluorodecanonitrile (nonadecafluorodecanenitrile) is a linear C₁₀ perfluoroalkyl nitrile with formula C₁₀F₁₉N and molecular weight ~495.08 g mol⁻¹ [1]. It is a colourless‑to‑light‑yellow liquid at room temperature with a boiling point of 144–160 °C (depending on measurement conditions) and a predicted density of ~1.70 g cm⁻³ [1]. The compound is moisture‑sensitive and requires storage under inert gas . Commercial purity is typically ≥98 % (GC) . As a fully fluorinated nitrile, it combines the chemical inertness of a perfluoroalkyl chain with the synthetic versatility of a terminal –CN group, positioning it as a building block for fluoropolymers, surface‑modification agents, and specialty intermediates .

Why Generic Substitution Fails for Perfluorodecanonitrile – Chain‑Length‑Driven Property Cliffs


Perfluoroalkyl nitriles (CₙF₂ₙ₋₁CN) are not interchangeable: the perfluoromethylene (–CF₂–) repeat unit drives a steep chain‑length dependence of boiling point, density, lipophilicity, and volatility . For example, moving from the C₇ homologue (perfluoroheptanenitrile, b.p. ~82 °C) to the C₁₀ homologue raises the atmospheric boiling point by ~60–80 °C . Such differences directly impact downstream process windows (distillation, reaction temperature, vapour‑phase handling) and physical performance in polymer or surface applications where fluorocarbon phase segregation and crystallinity are chain‑length‑sensitive [1]. Simply substituting a shorter‑ or longer‑chain nitrile without adjusting the entire process or formulation therefore risks loss of thermal stability margins, altered solubility profiles, or failure of the intended surface‑energy target.

Perfluorodecanonitrile – Quantitative Differentiation Evidence vs. Closest Analogs


Boiling‑Point Differentiation: C₁₀ vs. C₈ & C₇ Perfluoroalkyl Nitriles

Perfluorodecanonitrile exhibits a substantially higher atmospheric boiling point than its shorter‑chain homologues. The C₁₀ compound boils at 144–160 °C (760 mmHg) [1], whereas perfluorooctanenitrile (C₈) boils at ~100–102 °C (lit.) and perfluoroheptanenitrile (C₇) at ~82–83 °C . This chain‑length‑driven increase provides a wider liquid‑phase operating window for high‑temperature reactions, reduces vapour‑phase losses during atmospheric processing, and allows the compound to serve as a higher‑boiling alternative when low‑boiling nitriles create excessive vapour pressure or flammability concerns.

Perfluoroalkyl nitrile Boiling point Chain‑length effect Thermal process window

Density Differentiation: C₁₀ vs. C₈ & C₇ Perfluoroalkyl Nitriles

The density of perfluorodecanonitrile is predicted at ~1.70 g cm⁻³ [1], which is higher than that of perfluorooctanenitrile (~1.67–1.68 g cm⁻³) and perfluoroheptanenitrile (~1.65 g cm⁻³) . The incremental density gain per –CF₂– unit reflects the efficient packing of the extended perfluoroalkyl chain and can influence phase separation, buoyancy, and mass‑transfer characteristics in biphasic or fluorous‑phase reactions.

Perfluoroalkyl nitrile Density Chain‑length effect Phase behaviour

Lipophilicity Differentiation: LogP Trend Across C₇ → C₁₀ Perfluoroalkyl Nitriles

The calculated octanol‑water partition coefficient (LogP) for perfluorodecanonitrile is reported as ~6.15–6.5 [1], while the C₉ homologue (perfluorononanenitrile) has XLogP ~5.8 and the C₇ homologue ~4.25 . The systematic increase (≈0.5–0.7 LogP units per –CF₂–) reflects the high hydrophobicity of the perfluoroalkyl segment and is critical for tailoring fluorous biphasic systems, enhancing partitioning into fluorinated media, and controlling bioaccumulation potential in environmental fate studies.

Perfluoroalkyl nitrile LogP Lipophilicity Fluorous partitioning

Fluorine Content & Molecular Weight: Impact on Material Properties

Perfluorodecanonitrile possesses a higher fluorine mass fraction (≈72.9 %) than shorter‑chain homologues: C₈ perfluorooctanenitrile ≈72.2 % F, C₇ perfluoroheptanenitrile ≈71.5 % F . While the absolute differences appear modest, the extra –CF₂– groups in the C₁₀ chain increase the molecular volume and enhance the fluorous domain size, which is known from class‑level studies to lower critical surface tension and improve the durability of fluorinated surface treatments and the phase segregation in fluorous block copolymers [1].

Perfluoroalkyl nitrile Fluorine content Molecular weight Surface energy

Best Research & Industrial Application Scenarios for Perfluorodecanonitrile


High‑Temperature Fluoropolymer Intermediate

Because its boiling point is ~44–78 °C higher than that of C₈ or C₇ perfluoroalkyl nitriles, perfluorodecanonitrile is preferentially selected when the synthesis of perfluoropolymers or fluoroelastomers requires sustained heating (>100 °C) without pressurisation or excessive vapour‑phase monomer loss . The compound’s terminal nitrile group can serve as a latent cross‑linking site or be converted to amidoxime/imidate functionalities for subsequent curing chemistry .

Fluorous Biphasic Catalysis & Separation Medium

With a computed LogP of ~6.5, perfluorodecanonitrile partitions strongly into fluorous phases. This makes it a candidate for designing fluorous biphasic reaction systems where the nitrile acts as a solvent‑modifier or ligand precursor that remains quantitatively in the fluorous layer, facilitating catalyst recovery and product isolation . The C₁₀ chain provides greater fluorous retention than C₈ or C₇ nitriles, reducing cross‑contamination of the organic phase .

Surface‑Modification Agent for Low‑Energy Coatings

The higher fluorine content and molecular volume of the C₁₀ chain, relative to shorter perfluoroalkyl nitriles, are expected to deliver a lower critical surface tension when the compound is incorporated into polymer backbones or grafted onto surfaces . This is particularly relevant for durable oil‑ and water‑repellent textile finishes, anti‑fouling marine coatings, and low‑friction engineered surfaces where the perfluoroalkyl domain must withstand repeated abrasion or solvent exposure .

Analytical Reference Standard for Long‑Chain PFAS

Perfluorodecanonitrile is a structurally well‑defined, fully fluorinated C₁₀ nitrile that can serve as a retention‑time marker or mass‑spectrometry tune compound in LC‑MS/MS methods targeting long‑chain perfluoroalkyl substances . Its distinct molecular ion (m/z ~495) and high fluorine count provide a characteristic isotopic pattern, aiding method development and quality control in environmental monitoring laboratories .

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